![molecular formula C23H40O3P2 B15062101 ((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)
((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is a complex organic compound characterized by the presence of multiple tert-butyl groups and a benzo[d][1,3]oxaphosphol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzo[d][1,3]oxaphosphol ring and the introduction of tert-butyl groups. Common reagents used in these reactions include tert-butyl alcohol, phosphorus trichloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of the phosphorus atom.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in various catalytic processes.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmacological agent. Its ability to interact with biological molecules and modulate biochemical pathways makes it a candidate for drug development and therapeutic applications.
Industry
In industry, ((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide can be used as an additive in materials science, enhancing the properties of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of ((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide involves its interaction with molecular targets such as enzymes, receptors, and metal ions. The compound can modulate the activity of these targets by binding to specific sites, altering their conformation, and influencing their function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- ((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine
- ((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine
Uniqueness
The uniqueness of ((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide lies in its specific combination of tert-butyl groups and the benzo[d][1,3]oxaphosphol ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in catalysis, materials science, and pharmaceuticals.
Propiedades
Fórmula molecular |
C23H40O3P2 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
(2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-[(2-methylpropan-2-yl)oxy]-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C23H40O3P2/c1-20(2,3)26-17-15-13-14-16-18(17)27(21(4,5)6)19(25-16)28(24,22(7,8)9)23(10,11)12/h13-15,19H,1-12H3/t19-,27-/m0/s1 |
Clave InChI |
YTSVKNHPNYLCOD-PPHZAIPVSA-N |
SMILES isomérico |
CC(C)(C)OC1=CC=CC2=C1[P@@]([C@H](O2)P(=O)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
SMILES canónico |
CC(C)(C)OC1=CC=CC2=C1P(C(O2)P(=O)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


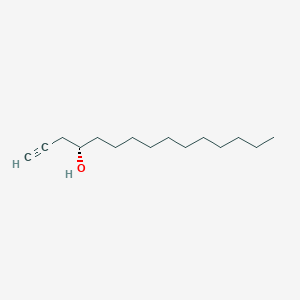
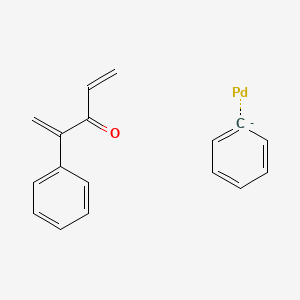
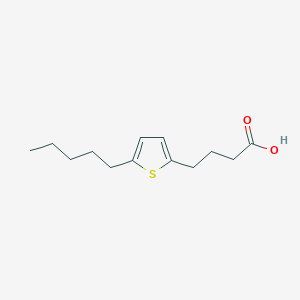
![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)
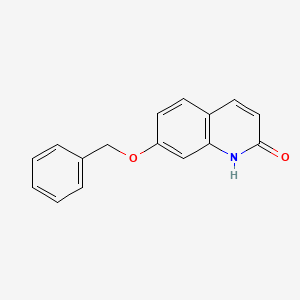
![tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B15062049.png)
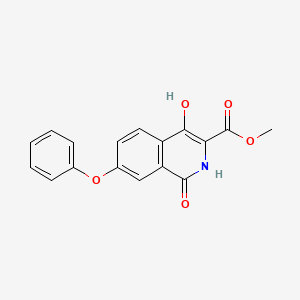
![4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B15062072.png)
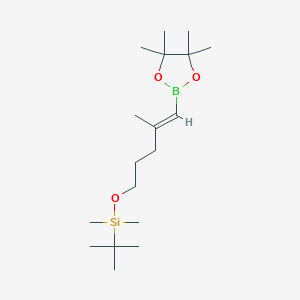
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15062093.png)
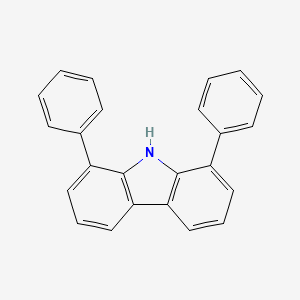
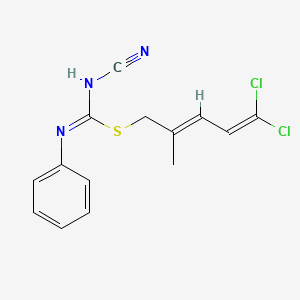
![Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride](/img/structure/B15062109.png)
![(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne](/img/structure/B15062113.png)
